6-methyl-N-(pyridin-2-yl)pyrazin-2-amine
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Overview
Description
“6-methyl-N-(pyridin-2-yl)pyrazin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Another study reported the synthesis of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structures of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate were reported . These structures showed similar molecular conformations but different sites of protonation and thus distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Scientific Research Applications
Synthesis and Coordination Chemistry
The synthesis and coordination chemistry of pyrazine derivatives, including 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine, have been extensively explored. Such compounds are recognized for their role in forming luminescent lanthanide compounds, which are useful in biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These applications underscore the importance of pyrazine derivatives in the development of materials with novel chemical and physical properties (Halcrow, 2005).
Structural and Optical Properties
Research has also delved into the structure-dependent and environment-responsive optical properties of pyrazine derivatives. These studies have highlighted the significant influence of electron-donating amino groups on the thermal, redox, UV–Vis absorption, and emission properties of such compounds. Notably, derivatives of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine have been shown to exhibit fluorescence properties that are sensitive to their structural configurations and the solvent environment. This makes them valuable in the development of efficient emitters and sensors for various applications, including photovoltaics and optoelectronic devices (Palion-Gazda et al., 2019).
Metal Complexation and Supramolecular Chemistry
The ability of pyrazine derivatives to act as ligands for metal ions is another area of interest. These compounds have been involved in the synthesis of metal complexes with diverse applications, ranging from catalysis to the creation of new materials with magnetic, electronic, or optical properties. The study of iron(II) and cobalt(II) complexes of pyrazine analogs, for example, provides insights into the electronic structures and reactivity of these complexes, paving the way for their use in advanced material science and nanotechnology (Cook, Tuna, & Halcrow, 2013).
Applications in Drug Discovery and Delivery
Moreover, the structural versatility of pyrazine derivatives enables their application in drug discovery and delivery systems. The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, for instance, illustrates the potential of pyrazine-based compounds in transporting and delivering therapeutic agents. This approach offers a promising strategy for enhancing the solubility, stability, and bioavailability of hydrophobic drugs, thereby improving their therapeutic efficacy (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Future Directions
properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-6-11-7-10(13-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCFWCKRVUKCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(pyridin-2-yl)pyrazin-2-amine |
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